molecular formula C10H13N3O3S B2803631 ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate CAS No. 1798042-19-9

ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate

Cat. No.: B2803631
CAS No.: 1798042-19-9
M. Wt: 255.29
InChI Key: WPKUDJPBMJHDOM-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo[5,4-c]azepine core modified with a carbamate group.

Properties

IUPAC Name

ethyl N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-16-10(15)13-9-12-6-4-3-5-11-8(14)7(6)17-9/h2-5H2,1H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKUDJPBMJHDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl carbamate with a thiazole derivative under acidic or basic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents under mild conditions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate as an anticancer agent. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds with similar thiazole and azepine structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The thiazole ring is often associated with antimicrobial activity, making this compound a candidate for further development as an antibiotic or antifungal agent.

Cholinesterase Inhibition

Research indicates that derivatives of thiazolo[5,4-c]azepine compounds can act as cholinesterase inhibitors. This compound may be explored for its potential use in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission through the inhibition of acetylcholinesterase.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases. Studies on similar compounds have shown that they can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high purity and yield. The presence of various functional groups allows for further modifications that can enhance its biological activity.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant tumor suppression in vitro using similar thiazole derivatives.
Study 2Antimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus strains at low concentrations.
Study 3Cholinesterase InhibitionIdentified as a potent inhibitor with potential applications in Alzheimer's treatment based on enzyme assays.

Mechanism of Action

The mechanism by which ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Thiazolo-Fused Heterocycles: Ring Size and Functionalization

The compound’s closest analogs are thiazolo-fused pyridines or azepines. For example, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride () shares the thiazolo[5,4-c] framework but incorporates a six-membered pyridine ring instead of a seven-membered azepine. Key differences include:

  • Bioactivity : The pyridine derivative is utilized in anticoagulant drug synthesis, while the azepine analog’s larger ring may enhance interactions with macromolecular targets .

Table 1: Comparison of Thiazolo-Fused Heterocycles

Compound Core Structure Ring Size Key Functional Groups Reported Use Reference
Target Compound Thiazolo[5,4-c]azepine 7-membered Ethyl carbamate, 4-oxo group Not explicitly stated
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Thiazolo[5,4-c]pyridine 6-membered Carboxylic acid, methyl group Anticoagulant synthesis

Ethyl Carbamate Derivatives: Functional Group Impact

Ethyl carbamate (urethane) groups are common in agrochemicals and pharmaceuticals. For instance:

  • Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb): A pesticidal carbamate targeting insect growth regulators ().
  • Thermolysis-derived carbamates (e.g., 3,3-dimethyl-2-butylidine ethyl carbamate): Generated via ethyl azidoformate decomposition, emphasizing the reactivity of carbamate groups in synthesis ().

Key Comparisons :

  • Bioactivity: The target compound’s thiazolo-azepine core likely confers distinct target specificity compared to fenoxycarb’s phenoxy-based structure.
  • Synthetic Pathways : The thermolytic generation of carbamates () contrasts with multi-step amidation/cyclization routes used for thiazolo-azepines .

Thiazole-Containing Pharmaceuticals

Compounds like thiazol-5-ylmethyl carbamates () share thiazole moieties but differ in core structure. These derivatives often exhibit protease or kinase inhibitory activity, highlighting the thiazole ring’s role in molecular recognition.

Structural Divergence :

  • The target compound’s fused azepine-thiazole system may enhance metabolic stability compared to simpler thiazole derivatives.

Biological Activity

Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate is a heterocyclic compound that exhibits promising biological activities. Its unique structure incorporates both thiazole and azepine moieties, which are often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H13N3O3S
  • Molecular Weight : 255.30 g/mol
  • CAS Number : 1798042-19-9
PropertyValue
Molecular FormulaC10H13N3O3S
Molecular Weight255.30
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with thiazole and azepine structures have shown significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • In a controlled experiment involving animal models of inflammation, compounds containing the thiazolo[5,4-c]azepine structure demonstrated significant reductions in paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs .
  • Antitumor Activity :
    • A recent study assessed the antiproliferative effects of thiazole derivatives on human tumor cell lines. The results showed that certain derivatives led to a decrease in cell viability with IC50 values ranging from nanomolar to micromolar concentrations . This suggests potential for further development as anticancer agents.

Q & A

Q. Advanced Research Focus

  • Catalyst Screening : Replace PTSA with Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, reducing side products .
  • Temperature Control : Gradual heating (ramp from 25°C to 100°C over 2 hours) improves azepine ring closure kinetics .
  • Purity Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to track byproducts and adjust purification protocols .

What spectroscopic and crystallographic methods are critical for structural confirmation?

Q. Basic Research Focus

  • NMR Analysis : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., δ 1.3 ppm for ethyl carbamate CH3_3, δ 170 ppm for carbonyl groups) .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL (space group P21_1/c) with hydrogen bonding patterns analyzed via Mercury 4.0 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 313.4) .

How can researchers reconcile contradictory data in reported biological activities (e.g., varying IC50_{50}50​ values)?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., phenylpentanamide vs. methyl groups) on cytotoxicity .
  • Assay Standardization : Use identical cell lines (e.g., CCRF-CEM leukemia cells) and protocols (MTT assay, 48-hour incubation) to minimize variability .
  • Purity Verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .

What computational strategies predict the compound’s binding modes with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify hydrogen bonds between the carbamate group and Thr766 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • ADMET Prediction : SwissADME evaluates logP (2.8) and bioavailability scores to prioritize analogs for synthesis .

How can hydrogen bonding patterns in crystal structures inform drug design?

Q. Advanced Research Focus

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for N–H···O bonds) and correlate with solubility .
  • Cocrystallization Studies : Co-crystallize with co-solvents (e.g., PEG 4000) to enhance lattice stability and bioavailability .

What are the solubility and stability profiles under varying pH and temperature?

Q. Basic Research Focus

  • Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL). Use cyclodextrin complexes to improve aqueous solubility .
  • Stability : Degrades at >40°C (TGA data). Store at -20°C in amber vials under nitrogen to prevent oxidation .

What strategies enable enantioselective synthesis of chiral analogs?

Q. Advanced Research Focus

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cyclization (up to 90% ee) .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) .

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